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Compound of Interest

Compound Name: 1,3-Thiazole-2-carboxamide

Cat. No.: B102586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry,

forming the core of numerous compounds with a wide range of biological activities. These

activities include potent roles as anticancer, antimicrobial, anti-inflammatory, and

neuroprotective agents. The therapeutic efficacy and developability of these analogues are

intrinsically linked to their physicochemical properties, which govern their absorption,

distribution, metabolism, and excretion (ADME) profiles. This technical guide provides an in-

depth overview of the key physicochemical properties of 1,3-thiazole-2-carboxamide
analogues, detailed experimental protocols for their determination, and relevant biological

pathway visualizations.

Core Physicochemical Properties: Data Summary
The physicochemical properties of 1,3-thiazole-2-carboxamide analogues can be tuned by

modifying substituents on the thiazole ring and the carboxamide nitrogen. These modifications

significantly impact properties such as lipophilicity, solubility, and ionization state, which in turn

affect the molecule's pharmacokinetic and pharmacodynamic characteristics.

Below are tables summarizing representative physicochemical data for the parent 1,3-thiazole-
2-carboxamide and a selection of its analogues, compiled from various sources. It is important

to note that a comprehensive dataset for a single, extensive series of analogues is not readily

available in the public domain; therefore, the following tables represent a composite of reported

values.
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Table 1: Physicochemical Properties of Parent 1,3-Thiazole-2-Carboxamide[1]

Property Value Method

Molecular Weight 128.15 g/mol Computed

LogP 0.2 Computed

Polar Surface Area 84.2 Å² Computed

Hydrogen Bond Donors 1 Computed

Hydrogen Bond Acceptors 3 Computed

Table 2: Physicochemical Properties of Selected 1,3-Thiazole-2-Carboxamide Analogues
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Comp
ound
ID

R1 (on
Thiazo
le)

R2 (on
Carbo
xamid
e)

Molec
ular
Weight
( g/mol
)

LogP

Aqueo
us
Solubil
ity
(µg/mL
)

pKa
Meltin
g Point
(°C)

Refere
nce

A H

4-

chlorop

henyl

238.69 2.81 Low -
146-

147
[2]

B H

4-

methylp

henyl

218.28 2.66 Low -
128-

131
[2]

C H

4-

cyanop

henyl

229.25 2.74 Low -
144-

147
[2]

D
Dicyclo

propyl

4-

chlorop

henyl

318.08 - Low -
146-

147
[2]

E
Dicyclo

propyl

4-

methylp

henyl

298.14 - Low -
128-

131
[2]

Note: The data in Table 2 is illustrative and compiled from various studies focusing on

antifungal agents. Direct comparison between compounds from different sources should be

made with caution due to potential variations in experimental conditions.

Experimental Protocols
Accurate and reproducible determination of physicochemical properties is critical in drug

discovery. The following are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD)
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Lipophilicity, a key determinant of a drug's ability to cross biological membranes, is commonly

expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD).

Method: Shake-Flask Method (OECD 107)

Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent

(e.g., DMSO). Prepare n-octanol and aqueous buffer (typically phosphate-buffered saline, pH

7.4) and pre-saturate each with the other.

Partitioning: Add a small aliquot of the stock solution to a vessel containing a known ratio of

pre-saturated n-octanol and buffer.

Equilibration: Cap the vessel and shake vigorously for a predetermined time (e.g., 24 hours)

at a constant temperature to ensure equilibrium is reached.

Phase Separation: Centrifuge the vessel to achieve complete separation of the n-octanol

and aqueous phases.

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of the compound in each phase using a suitable analytical method, such as High-

Performance Liquid Chromatography (HPLC) with UV detection.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

P. For ionizable compounds, the result at a specific pH is reported as LogD.

Determination of Aqueous Solubility
Aqueous solubility is a critical factor influencing drug absorption and bioavailability.

Method: Kinetic Solubility Assay

Stock Solution Preparation: Prepare a high-concentration stock solution of the test

compound in 100% DMSO (e.g., 10 mM).

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
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Addition of Aqueous Buffer: Add a fixed volume of aqueous buffer (e.g., PBS, pH 7.4) to each

well.

Incubation and Precipitation: Shake the plate for a set period (e.g., 2 hours) at room

temperature to allow for equilibration and potential precipitation.

Analysis: Analyze the plate using a nephelometer to detect the lowest concentration at which

precipitation occurs (the kinetic solubility limit). Alternatively, filter the solutions and quantify

the concentration of the dissolved compound in the filtrate by LC-MS/MS.

Determination of Acidity Constant (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH, which affects its

solubility, permeability, and target binding.

Method: Potentiometric Titration

Sample Preparation: Dissolve a precise amount of the test compound in a suitable solvent,

often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH

electrode and a precision burette.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a

strong base (e.g., NaOH), depending on the nature of the compound. Record the pH of the

solution after each incremental addition of the titrant.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined

from the titration curve, often by identifying the pH at the half-equivalence point or by using

derivative plots to find the inflection points.

Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity

and crystalline nature of a compound.

Method: Capillary Melting Point Apparatus
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Sample Preparation: Ensure the compound is a fine, dry powder.

Capillary Loading: Load a small amount of the powdered sample into a capillary tube,

ensuring it is well-packed at the sealed end.

Measurement: Place the capillary tube in the heating block of a melting point apparatus.

Heating and Observation: Heat the block at a controlled rate. Observe the sample through

the magnifying lens.

Recording: Record the temperature at which the first drop of liquid appears (onset of melting)

and the temperature at which the entire sample becomes a clear liquid (completion of

melting). The melting point is reported as this range.

Visualizations
Signaling Pathway
Many 1,3-thiazole-2-carboxamide analogues have been investigated as inhibitors of the c-

Met receptor tyrosine kinase. The c-Met signaling pathway plays a crucial role in cell

proliferation, survival, and migration.
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c-Met Signaling Pathway
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Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and physicochemical

characterization of novel 1,3-thiazole-2-carboxamide analogues.
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Synthesis and Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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